molecular formula C10H6F3NOS B6162908 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole CAS No. 1579993-52-4

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole

Cat. No.: B6162908
CAS No.: 1579993-52-4
M. Wt: 245.2
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Description

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole typically involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with thiazole derivatives. One common method includes the use of sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . This reaction sequence allows for the formation of the desired thiazole compound with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of advanced polymers and as a component in electrochromic devices.

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiazole ring can interact with various biological pathways, potentially inhibiting or modulating enzyme activity .

Comparison with Similar Compounds

    4-(trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group but differ in their core structures.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents on the phenyl ring.

Uniqueness: 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole is unique due to the combination of the trifluoromethoxy group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

CAS No.

1579993-52-4

Molecular Formula

C10H6F3NOS

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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